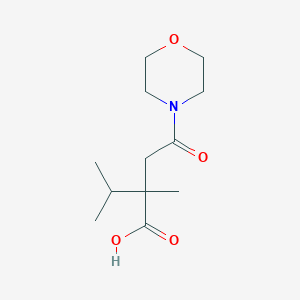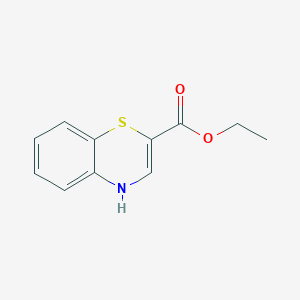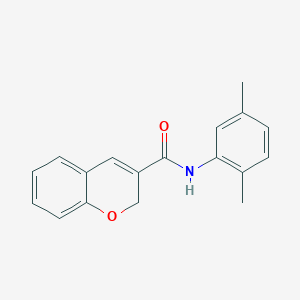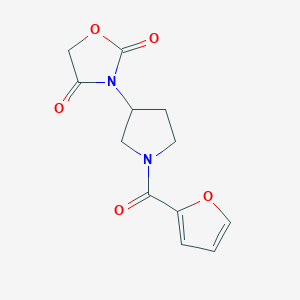
2-Methyl-4-(morpholin-4-yl)-4-oxo-2-(propan-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(morpholin-4-yl)-4-oxo-2-(propan-2-yl)butanoic acid is a complex organic compound with a molecular formula of C₁₄H₂₄N₂O₄. This compound features a morpholine ring, a ketone group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylpropanoic acid and morpholine.
Reaction Steps:
The carboxylic acid group of 2-methylpropanoic acid is activated using reagents like thionyl chloride to form an acid chloride.
The acid chloride is then reacted with morpholine to form the corresponding morpholinyl ester.
Further oxidation of the ester group leads to the formation of the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Catalysts: Various catalysts may be used to enhance the reaction rates and yields, such as palladium or platinum-based catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the ketone group to a carboxylic acid.
Reduction: Reduction reactions can reduce the ketone group to a secondary alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding dicarboxylic acid.
Reduction: The secondary alcohol derivative can be obtained.
Substitution: Various substituted morpholines can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of UV-curable coatings and inks due to its photoinitiating properties.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The morpholine ring can bind to enzyme active sites, inhibiting their activity, while the carboxylic acid group can interact with receptors, modulating their signaling pathways.
Comparison with Similar Compounds
2-Methyl-4-(morpholin-4-yl)butanoic acid: Lacks the ketone group.
2-(Propan-2-yl)butanoic acid: Lacks the morpholine ring.
4-(Morpholin-4-yl)butanoic acid: Lacks the methyl group.
Uniqueness: The presence of both the morpholine ring and the ketone group in 2-Methyl-4-(morpholin-4-yl)-4-oxo-2-(propan-2-yl)butanoic acid makes it unique compared to its analogs. This combination allows for a wider range of chemical reactions and applications.
Properties
IUPAC Name |
2-methyl-4-morpholin-4-yl-4-oxo-2-propan-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(2)12(3,11(15)16)8-10(14)13-4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJZPYCBLZCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC(=O)N1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2796261.png)

![8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2796263.png)
![N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE](/img/structure/B2796264.png)
![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2796269.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)


![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2796273.png)
![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)
![N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2796280.png)
